molecular formula C36H42N6O6 B8248780 4-[3,5-bis[4-(hydrazinecarbonyl)-3-propoxyphenyl]phenyl]-2-propoxybenzohydrazide

4-[3,5-bis[4-(hydrazinecarbonyl)-3-propoxyphenyl]phenyl]-2-propoxybenzohydrazide

Cat. No.: B8248780
M. Wt: 654.8 g/mol
InChI Key: HWRNDPPRWVNCQH-UHFFFAOYSA-N
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Description

4-[3,5-bis[4-(hydrazinecarbonyl)-3-propoxyphenyl]phenyl]-2-propoxybenzohydrazide is a complex organic compound characterized by multiple hydrazinecarbonyl and propoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3,5-bis[4-(hydrazinecarbonyl)-3-propoxyphenyl]phenyl]-2-propoxybenzohydrazide typically involves multiple steps, starting from simpler aromatic compounds. The key steps include:

    Formation of the propoxyphenyl intermediates: This involves the alkylation of phenol derivatives with propyl halides under basic conditions.

    Introduction of hydrazinecarbonyl groups: This step involves the reaction of the propoxyphenyl intermediates with hydrazine derivatives, typically under acidic or neutral conditions.

    Coupling of the intermediates: The final step involves the coupling of the bis(propoxyphenyl) intermediates with benzohydrazide under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

4-[3,5-bis[4-(hydrazinecarbonyl)-3-propoxyphenyl]phenyl]-2-propoxybenzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The hydrazinecarbonyl groups can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions vary depending on the specific substituents involved but often include the use of catalysts and specific solvents.

Major Products Formed

    Oxidation: Formation of azides or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[3,5-bis[4-(hydrazinecarbonyl)-3-propoxyphenyl]phenyl]-2-propoxybenzohydrazide is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(diethylamino)-6-[4-(hydrazinecarbonyl)phenyl]-1,3,5-triazin-2-yl]benzohydrazide
  • N-(4-(hydrazinecarbonyl)phenyl)-2-(6-methoxy naphthalen-2-yl) propanamide

Uniqueness

4-[3,5-bis[4-(hydrazinecarbonyl)-3-propoxyphenyl]phenyl]-2-propoxybenzohydrazide is unique due to its specific arrangement of hydrazinecarbonyl and propoxyphenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[3,5-bis[4-(hydrazinecarbonyl)-3-propoxyphenyl]phenyl]-2-propoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42N6O6/c1-4-13-46-31-19-22(7-10-28(31)34(43)40-37)25-16-26(23-8-11-29(35(44)41-38)32(20-23)47-14-5-2)18-27(17-25)24-9-12-30(36(45)42-39)33(21-24)48-15-6-3/h7-12,16-21H,4-6,13-15,37-39H2,1-3H3,(H,40,43)(H,41,44)(H,42,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRNDPPRWVNCQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)C2=CC(=CC(=C2)C3=CC(=C(C=C3)C(=O)NN)OCCC)C4=CC(=C(C=C4)C(=O)NN)OCCC)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

654.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[3,5-bis[4-(hydrazinecarbonyl)-3-propoxyphenyl]phenyl]-2-propoxybenzohydrazide
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